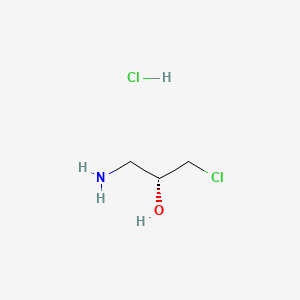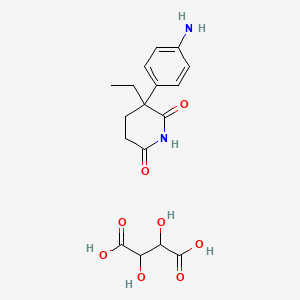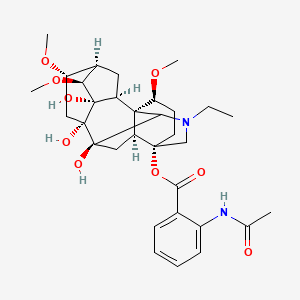
Ribocil
Descripción general
Descripción
Ribocil is a highly selective chemical modulator of bacterial riboflavin riboswitches .
Synthesis Analysis
Ribocil was identified through a phenotypic screen targeting the riboflavin biosynthesis pathway in Escherichia coli . It functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated ribB gene expression and inhibit bacterial growth .Molecular Structure Analysis
Ribocil is structurally distinct from FMN, the natural ligand of the riboswitch it targets . It binds in the FMN binding pocket of the riboswitch .Chemical Reactions Analysis
Ribocil functions as a synthetic mimic of FMN to repress riboswitch-mediated ribB gene expression and inhibit bacterial growth .Physical And Chemical Properties Analysis
Ribocil has a molecular formula of C19H22N6OS and a molecular weight of 382.48 . It is a solid compound that is soluble in DMSO .Aplicaciones Científicas De Investigación
Antibacterial Drug Development
Summary of the Application
Riboswitches, which are structured non-coding RNAs found in the 5’ UTR of important genes for bacterial metabolism, virulence, and survival, have been exploited as novel RNA-based targets for the development of new generation antibacterials . Ribocil is a synthetic compound with antimicrobial activity that targets the FMN riboswitch .
Methods of Application
Ribocil was identified using a phenotypic screen. It was tested on E. coli MB5746, which is defective in wild-type lipopolysaccharide (LPS) levels and drug efflux .
Results or Outcomes
Ribocil inhibited the bacterial growth of E. coli MB5746. A dose-dependent decrease in riboflavin, FMN, and FAD was observed .
RNA Targeting for Drug Development
Summary of the Application
Riboswitches are regulatory elements found in the untranslated regions (UTRs) of certain mRNA molecules. They typically comprise two distinct domains: an aptamer domain that can bind to specific small molecules, and an expression platform that controls gene expression . Ribocil, by binding to the FMN riboswitch, can affect the downstream transcription or translation .
Methods of Application
Ribocil-B, one of the isomers of Ribocil, binds to the aptamer of the FMN riboswitch in E. coli. This binding leads to a change in the local and global mRNA conformations .
Results or Outcomes
The binding of Ribocil-B to the FMN riboswitch resulted in a decrease in riboflavin, FMN, and FAD levels. This shows that Ribocil-B can effectively modulate the regulatory behavior and capacity of the FMN riboswitch .
Safety And Hazards
Propiedades
IUPAC Name |
2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ribocil | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)


![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)



![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)



